molecular formula C25H24N2O4S B7690211 N-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

N-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B7690211
M. Wt: 448.5 g/mol
InChI Key: UTBLXFYVEAJXOA-UHFFFAOYSA-N
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Description

N-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using appropriate catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield dihydroquinoline derivatives .

Scientific Research Applications

N-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, leading to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as chloroquine, quinine, and camptothecin.

Uniqueness

What sets N-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-17-7-13-23(14-8-17)32(29,30)27(21-9-11-22(31-3)12-10-21)16-20-15-19-6-4-5-18(2)24(19)26-25(20)28/h4-15H,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBLXFYVEAJXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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